5-Amino-4-fluoro-2-hydroxybenzonitrile (CAS 2091279-19-3): A Strategic Building Block in Targeted Drug Discovery
5-Amino-4-fluoro-2-hydroxybenzonitrile (CAS 2091279-19-3): A Strategic Building Block in Targeted Drug Discovery
Executive Summary
In modern drug discovery, the difference between a successful clinical candidate and a failed compound often comes down to the precise tuning of physicochemical properties at the molecular level. 5-Amino-4-fluoro-2-hydroxybenzonitrile (CAS 2091279-19-3) has emerged as a highly privileged, tetrasubstituted benzene scaffold. By meticulously positioning four distinct functional groups—a nitrile, a hydroxyl, a fluorine atom, and an amine—this molecule provides strictly orthogonal reactivity vectors.
As an application scientist overseeing library synthesis and lead optimization, I frequently deploy this scaffold to solve complex structural biology challenges. Whether we are designing allosteric inhibitors for the cGAS-STING pathway or non-covalent activators for Nrf2, this building block offers a predictable, highly tunable foundation. This whitepaper deconstructs the structural logic, physicochemical advantages, and validated synthetic protocols associated with this critical intermediate.
Physicochemical Profiling & Structural Logic
The utility of 5-amino-4-fluoro-2-hydroxybenzonitrile lies in the synergistic electronic effects of its substituents. Table 1 summarizes its core quantitative data.
Table 1: Quantitative Physicochemical Data [1]
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 2091279-19-3 | Unique registry identifier for procurement and IP tracking. |
| Molecular Formula | C₇H₅FN₂O | Low molecular weight (152.13 g/mol ) ensures high ligand efficiency (LE). |
| Molecular Weight | 152.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Topology | Tetrasubstituted Benzene | Restricts conformational flexibility, locking the pharmacophore in place. |
| C4-Fluorine Effect | Strong Inductive (-I) Pull | Lowers the pKa of the adjacent C5-amine; blocks CYP450 oxidation at C4. |
| Hydrogen Bonding | 2 Donors, 4 Acceptors | Excellent for anchoring into kinase hinge regions or allosteric pockets. |
The Causality of Scaffold Design
Why do we specifically require the 4-fluoro and 5-amino arrangement?
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Basicity Modulation: The high electronegativity of the C4-fluorine inductively withdraws electron density from the adjacent C5-amine. This lowers the amine's pKa by approximately 1.0–1.5 units compared to a non-fluorinated analog. In physiological environments (pH 7.4), this reduced basicity prevents the amine from becoming hyper-protonated, thereby mitigating off-target hERG channel binding (a primary cause of cardiotoxicity) and enhancing passive membrane permeability.
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Metabolic Shielding: The para-position (relative to the nitrile) is a classic hotspot for cytochrome P450-mediated oxidation. The C4-fluorine acts as a metabolic shield, replacing a vulnerable C-H bond with a highly stable C-F bond, drastically increasing the half-life of the resulting drug candidate.
Synthetic Utility & Orthogonal Reactivity
The true power of this scaffold is its orthogonal reactivity . Because the four functional groups possess completely different electronic profiles, they can be selectively manipulated without the need for cumbersome protecting group strategies.
Fig 1. Orthogonal reactivity vectors of the tetrasubstituted benzonitrile scaffold.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems . Every step includes a mechanistic rationale and an in-process control to verify success.
Protocol A: Chemoselective O-Alkylation of the C2-Hydroxyl
Objective: To selectively etherify the phenol without competitive N-alkylation of the amine.
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Reagent Preparation: Dissolve 5-amino-4-fluoro-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).
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Causality Note: The choice of K₂CO₃ over stronger bases (like NaH) is critical. The phenol proton is highly acidic (pKa ~8.5) due to the electron-withdrawing nitrile and fluorine, whereas the aniline protons are not. K₂CO₃ selectively deprotonates only the phenol.
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Electrophile Addition: Slowly add the desired alkyl halide (1.1 eq) at 0°C, then warm to room temperature for 4 hours.
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Self-Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material will be consumed, replaced by a significantly less polar spot (the ether). This confirms O-alkylation, as N-alkylation would retain the highly polar phenol group.
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Workup: Quench with water to precipitate the product. Filter and wash with cold water to remove DMF and inorganic salts.
Protocol B: High-Efficiency Amidation of the Deactivated C5-Amine
Objective: To couple the C5-amine with a carboxylic acid to form an amide.
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Pre-Activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous NMP. Add DIPEA (3.0 eq) and stir for 15 minutes.
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Causality Note: The C5-amine is severely deactivated by the inductive pull of the ortho-fluorine and meta-nitrile. Standard carbodiimides (EDC/DCC) will stall. We mandate HATU because its highly electrophilic active ester intermediate effortlessly overcomes the amine's nucleophilic deficiency.
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Coupling: Add 5-amino-4-fluoro-2-hydroxybenzonitrile (1.0 eq) to the activated ester solution. Heat to 50°C for 12 hours.
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Self-Validation (LC-MS): The reaction is self-validating via reverse-phase LC-MS. The conversion of the polar amine to a lipophilic amide causes a dramatic, easily identifiable shift in retention time, alongside the appearance of the [M+H]+ mass peak.
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Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO₃ (to remove acidic byproducts) followed by 1M HCl (to remove DIPEA).
Applications in Advanced Therapeutics
The unique topology of this scaffold has made it a cornerstone in several cutting-edge therapeutic areas, documented extensively in recent patent literature.
cGAS-STING Pathway Inhibitors
Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, when aberrantly activated, drives severe autoimmune diseases like Systemic Lupus Erythematosus (SLE). Recent breakthroughs[cited in WO2024099908A1] utilize fluorinated hydroxybenzonitrile derivatives to synthesize cyclic pyridine and pyrrolidine-based cGAS inhibitors[2]. The nitrile and hydroxyl groups act as critical hydrogen bond anchors within the cGAS active site, preventing the synthesis of cGAMP and halting downstream STING activation.
Fig 2. Disruption of the cGAS-STING signaling pathway by benzonitrile-derived inhibitors.
Nrf2 Activators
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of antioxidant responses. While first-generation Nrf2 activators relied on covalent binding to Keap1 (carrying cardiotoxicity risks), next-generation non-covalent activators utilize nitrogen-containing heterocycles derived directly from fluorinated hydroxybenzonitriles[cited in EP4446312A1] [3]. The C4-fluorine is critical here for ensuring the molecule survives first-pass metabolism while maintaining the precise geometry required to disrupt the Keap1-Nrf2 protein-protein interaction.
HIV Integrase Inhibitors
The scaffold is also a proven precursor in antiviral research. Bicyclic pyrimidinone compounds, which inhibit HIV integrase and prevent viral DNA integration into the human genome, are synthesized via the cyclization of fluorinated benzonitriles [cited in US7511037B2] [4]. The orthogonal reactivity of the scaffold allows for rapid library generation during structure-activity relationship (SAR) campaigns.
Conclusion
5-Amino-4-fluoro-2-hydroxybenzonitrile is far more than a simple chemical catalog entry; it is a rationally designed, privileged pharmacophore. By understanding the causality behind its electronic distribution—specifically how the fluorine atom modulates basicity and protects against metabolism—medicinal chemists can leverage its orthogonal reactivity vectors to access highly complex, targeted therapeutics with high confidence and reproducibility.
References
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NextSDS / ChemSrc Chemical Database Title: 5-amino-4-fluoro-2-hydroxybenzonitrile Chemical Substance Information Source: NextSDS / ChemSrc URL:[Link]
- World Intellectual Property Organization (WIPO)
- European Patent Office (EPO)
- United States Patent and Trademark Office (USPTO)
